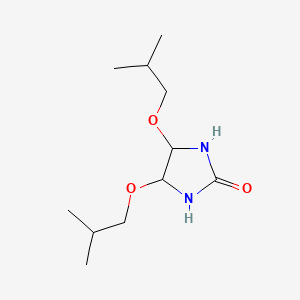

4,5-Diisobutoxy-2-imidazolidinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93004-63-8 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

4,5-bis(2-methylpropoxy)imidazolidin-2-one |

InChI |

InChI=1S/C11H22N2O3/c1-7(2)5-15-9-10(13-11(14)12-9)16-6-8(3)4/h7-10H,5-6H2,1-4H3,(H2,12,13,14) |

InChI Key |

AYBRYHGEIXONDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1C(NC(=O)N1)OCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diisobutoxy 2 Imidazolidinone and Its Analogues

Classical and Established Synthetic Routes to the 2-Imidazolidinone Scaffold

Traditional methods for the synthesis of 2-imidazolidinones have long been the foundation of their production, relying on fundamental organic reactions.

Condensation Reactions with Diamines and Carbonyl Equivalents

The most direct and established route to the 2-imidazolidinone ring system involves the condensation of a 1,2-diamine with a carbonyl equivalent. nih.gov This approach is conceptually straightforward, forming the cyclic urea (B33335) structure in a single key step. Common carbonylating agents include phosgene (B1210022), triphosgene, carbonyldiimidazole (CDI), and dialkyl carbonates.

The reaction of a diamine with phosgene or its safer solid equivalent, triphosgene, proceeds through the formation of a bis(carbamoyl chloride) intermediate, which then undergoes intramolecular cyclization. While effective, the high toxicity of phosgene has led to the development of alternative, less hazardous carbonylating agents. CDI is a popular choice due to its ease of handling and the formation of innocuous byproducts. The reaction typically proceeds by the initial formation of a carbamoyl-imidazole adduct, followed by reaction with the second amine to close the ring.

A notable example involves the reaction of 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with sodium bisulfite adducts of various benzaldehydes to synthesize 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines, respectively. nih.gov While not a direct synthesis of a simple 2-imidazolidinone, this method highlights the versatility of condensation reactions in creating fused imidazolidinone systems. Another example is the condensation of aldehydes or ketones with diamines and monoamines to form polymeric materials, demonstrating the broad applicability of this reaction type. google.com

Cyclization Strategies for Five-Membered Cyclic Ureas

Intramolecular cyclization of open-chain urea derivatives provides another robust pathway to 2-imidazolidinones. This strategy offers greater control over the substitution pattern of the final product, as the substituents are introduced in the linear precursor.

A common approach involves the synthesis of N-allylureas from the corresponding N-allylamines and isocyanates. These N-allylureas can then be cyclized in the presence of a palladium catalyst, an aryl bromide, and a base to furnish the 2-imidazolidinone ring. organic-chemistry.org This method allows for the formation of two new bonds and up to two stereocenters in a single step. organic-chemistry.org

Peptide chemistry has also utilized urea bond formation for cyclization. For instance, cyclic tetrapeptides containing the Arg-Gly-Asp (RGD) sequence have been synthesized by forming a urea bond between the α-amino group of the peptide and the α- or ε-amino group of an additional lysine (B10760008) residue. researchgate.net This strategy demonstrates the adaptability of urea cyclization in complex molecular architectures. Furthermore, backbone cyclization of peptides through a urea linkage has been explored as a method to enhance the drug-like properties of linear peptide leads. researchgate.net

Advanced and Catalytic Approaches for Substituted Imidazolidinone Synthesis

In recent years, the development of advanced catalytic methods has revolutionized the synthesis of 2-imidazolidinones, offering higher efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Diamination of Unsaturated C-C Bonds

The direct diamination of alkenes and alkynes represents an atom-economical and elegant approach to 2-imidazolidinones. mdpi.com This method involves the addition of two nitrogen atoms across a carbon-carbon double or triple bond, often facilitated by a transition metal catalyst.

Palladium-catalyzed intramolecular diamination of alkenes has been successfully employed to synthesize cyclic ureas. organic-chemistry.org For example, the reaction of urea-tethered alkenes can be promoted by palladium catalysts to yield the corresponding imidazolidinones. mdpi.com Similarly, palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes with 1,3-dialkylureas has been shown to produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities. mdpi.com

Silver catalysts have also been utilized in the intramolecular 1,2-diamination of alkynes to synthesize indole-imidazolidinone fused derivatives. mdpi.com This reaction proceeds through a sequential vicinal diamination featuring a double cyclization process. mdpi.com

| Catalyst | Substrate | Product | Key Features |

| Palladium(II) | 1,3-Dienes and 1,3-dialkylureas | Chiral imidazolidin-2-ones | High yields and excellent enantioselectivities under mild conditions. mdpi.com |

| Silver(I) | Aminophenyl propargyl alcohols and isocyanates | Indole–imidazolidinone fused derivatives | Sequential vicinal diamination with a double cyclization process. mdpi.com |

| Palladium(0) | Conjugated dienes and trienes with di-tert-butyldiaziridinone | Diaminated products | High regio- and stereoselectivities. organic-chemistry.org |

Organocatalytic Methodologies and Hydroamidation Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a metal-free alternative for the construction of complex molecules. acs.orgacs.org The imidazolidinone scaffold itself is a prominent feature in many organocatalysts, such as the MacMillan catalysts, which are used in a variety of asymmetric transformations. tcichemicals.comsigmaaldrich.com

A significant organocatalytic approach to 2-imidazolidinones is the intramolecular hydroamidation of propargylic ureas. acs.orgnih.gov This reaction can be catalyzed by strong organic bases, such as the phosphazene base BEMP, to afford imidazolidin-2-ones and imidazol-2-ones with excellent chemo- and regioselectivity under ambient conditions and with short reaction times. organic-chemistry.orgacs.orgnih.gov The choice of base is crucial, with guanidine (B92328) and amidine bases showing lower activity compared to phosphazene bases. acs.orgnih.gov

| Catalyst | Substrate | Product | Key Features |

| BEMP (phosphazene base) | Propargylic ureas | Imidazolidin-2-ones and imidazol-2-ones | Excellent chemo- and regioselectivities, ambient conditions, short reaction times. organic-chemistry.orgacs.orgnih.gov |

| TBD (guanidine base) | Propargylic ureas | Imidazolidin-2-ones | Less effective than BEMP. acs.org |

Aziridine (B145994) Ring Expansion Routes

The ring expansion of aziridines provides another versatile entry into the 2-imidazolidinone framework. mdpi.com Aziridines, being strained three-membered rings, are susceptible to ring-opening reactions with various nucleophiles. wikipedia.org

The reaction of N-alkylaziridine-2-carboxylates with N-alkyl isocyanates can lead to the formation of imidazolidin-2-ones without the need for a catalyst. researchgate.net This transformation proceeds through a zwitterionic intermediate. researchgate.net Nickel-catalyzed cycloaddition of aziridines with isocyanates has also been reported to yield iminooxazolidines, which can then isomerize to the corresponding imidazolidinones upon longer reaction times. organic-chemistry.org

More recently, a copper-catalyzed synthesis of imidazolidines has been developed through the reaction of aziridines with imines. frontiersin.org This method allows for the synthesis of a diverse range of 2-substituted imidazolidines with high functional group compatibility. frontiersin.org

Stereo- and Regioselective Synthesis of 4,5-Disubstituted Imidazolidinones

The precise control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. For 4,5-disubstituted imidazolidinones, the arrangement of the two substituents can lead to cis and trans diastereomers, each potentially having unique biological activities. Furthermore, in cases where the substituents are different, regioselective synthesis becomes a critical challenge.

One notable approach to achieving regioselectivity in the synthesis of 4-substituted imidazolidin-2-ones involves an acid-catalyzed reaction of (2,2-dialkoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.gov It has been observed that in these reactions, a mixture of 4- and 5-substituted imidazolidin-2-ones can be formed. However, the regioselectivity can be significantly improved by carefully controlling the amount of the acid catalyst, such as trifluoroacetic acid (TFA). A decrease in the catalyst loading has been shown to favor the formation of the 4-substituted regioisomer. nih.gov This methodology offers a pathway to selectively introduce substituents at the C4 position of the imidazolidinone ring. nih.gov

Palladium-catalyzed carboamination of N-allylureas represents another powerful strategy for the diastereoselective synthesis of imidazolidin-2-ones. This method involves the reaction of readily available allylic amines with an aryl bromide in the presence of a palladium catalyst and a phosphine (B1218219) ligand, such as Xantphos. The reaction sequence proceeds with excellent diastereoselectivity, providing a reliable route to various substituted imidazolidinones. thieme-connect.com

For the synthesis of enantiomerically pure imidazolidinones, asymmetric synthesis strategies are employed. One such method utilizes a "self-reproduction of the center of chirality" approach for the synthesis of 4,4-disubstituted-2-imidazolidinones, which are potent NK1 antagonists. nih.govstevens.edu While this method focuses on 4,4-disubstitution, the principles of asymmetric induction are applicable to the synthesis of chiral 4,5-disubstituted analogs.

The following table summarizes key aspects of these selective synthetic methods.

| Method | Key Features | Selectivity | Reference |

| Acid-catalyzed cyclization of (2,2-dialkoxyethyl)ureas | Utilizes readily available starting materials; reaction with C-nucleophiles. | High regioselectivity for 4-substitution achieved by controlling catalyst concentration. | nih.gov |

| Palladium-catalyzed carboamination of N-allylureas | Diastereoselective formation of C-N and C-C bonds in a single operation. | Excellent diastereoselectivity. | thieme-connect.com |

| Asymmetric synthesis | Employs chiral auxiliaries or catalysts to induce enantioselectivity. | High enantioselectivity for the synthesis of chiral imidazolidinones. | nih.govstevens.edu |

Derivatization Strategies for Enhancing Molecular Complexity

Once the core 4,5-diisobutoxy-2-imidazolidinone scaffold is synthesized, its molecular complexity can be further enhanced through various derivatization strategies. These modifications can be targeted at the nitrogen atoms, the carbonyl group, or the isobutoxy side chains.

The two nitrogen atoms of the imidazolidinone ring are nucleophilic and can be functionalized through alkylation and acylation reactions. These modifications are crucial for modulating the compound's polarity, solubility, and interaction with biological targets.

N-acylation of imidazolidine-2-thiones, a close structural analog of imidazolidin-2-ones, has been reported, suggesting that similar conditions could be applied to the oxygen-containing counterparts. nih.gov The acylation can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. Furthermore, N-acylation of various heterocyclic compounds is a well-established transformation in organic synthesis. acs.org

Regioselective N-alkylation can be a challenge when the two nitrogen atoms are inequivalent. However, studies on related heterocyclic systems like quinazolinones have shown that careful optimization of reaction conditions, such as the choice of base and solvent, can lead to exclusive N-alkylation at a specific nitrogen atom. rsc.orgdndi.org Similar strategies could be explored for the selective N-alkylation of 4,5-disubstituted imidazolidinones.

| Reaction | Reagents and Conditions | Potential Outcome on this compound | Reference (Analogous Systems) |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | Introduction of acyl groups at one or both nitrogen atoms, yielding N-acyl or N,N'-diacyl derivatives. | nih.gov |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, THF) | Introduction of alkyl groups at one or both nitrogen atoms, yielding N-alkyl or N,N'-dialkyl derivatives. | rsc.orgdndi.org |

The carbonyl group at the 2-position of the imidazolidinone ring is another site for chemical modification. Its transformation can lead to a variety of derivatives with altered electronic properties and hydrogen bonding capabilities.

One common transformation is the conversion of the carbonyl group to a thiocarbonyl group, yielding a 2-thioxoimidazolidine derivative. This is typically achieved by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The synthesis of 2-thioxo-imidazolidin-4-ones has been described, indicating the feasibility of this transformation. nih.gov

The carbonyl group can also be reduced to a methylene (B1212753) group, although this transformation is less common for cyclic ureas. More frequently, the carbonyl group can be involved in reactions that lead to the formation of 2-iminoimidazolidines. researchgate.net This transformation introduces a new exocyclic double bond and an additional site for functionalization.

The isobutoxy side chains of this compound offer further opportunities for derivatization, primarily through C-H functionalization of the ether linkages. Recent advances in catalysis have enabled the direct activation and functionalization of otherwise inert C-H bonds in ethers. researchgate.netnih.gov

These methods often employ transition metal catalysts or photoredox catalysis to generate radical intermediates at the α-position to the ether oxygen. These radicals can then be trapped by various electrophiles or radical acceptors to form new C-C or C-heteroatom bonds. The regioselectivity of these reactions can often be controlled by steric and electronic factors. nih.gov Applying such methodologies to this compound could allow for the introduction of a wide range of functional groups onto the isobutyl chains, significantly expanding the chemical space around this scaffold.

| Functionalization Strategy | Methodology | Potential Modification of Isobutoxy Chains | Reference (General Ether Functionalization) |

| C-H Alkynylation | Aerobic radical-based C-H activation using acetylenic triflones as radical acceptors. | Introduction of alkyne moieties at the α-position of the isobutoxy groups. | researchgate.net |

| C-H Coupling with Alkenes and Alkynes | Electrophotocatalysis using a trisaminocyclopropenium (TAC) ion catalyst. | Coupling with various alkenes and alkynes at the less-hindered α-position of the isobutoxy groups. | nih.gov |

Mechanistic Investigations and Reactivity Profiles of 4,5 Diisobutoxy 2 Imidazolidinone

Reaction Mechanisms Involving the Imidazolidinone Ring System

The reactivity of the 2-imidazolidinone core is characterized by the interplay of its constituent functional groups: two secondary amine nitrogens and a urea-type carbonyl group. The electronic properties of these groups dictate the molecule's behavior as both a nucleophile and an electrophile.

Nucleophilic Reactivity of Nitrogen Atoms

The nitrogen atoms within the imidazolidinone ring are expected to possess nucleophilic character. In principle, they can participate in reactions with various electrophiles. However, the lone pair availability on these nitrogens is somewhat diminished due to their involvement in the urea (B33335) substructure, where they are adjacent to the electron-withdrawing carbonyl group.

Electrophilic Activation of the Carbonyl Center

The carbonyl carbon of the 2-imidazolidinone ring is inherently electrophilic. This electrophilicity can be enhanced by protonation or coordination to a Lewis acid, making the carbonyl group more susceptible to nucleophilic attack. This activation is a common strategy in the chemistry of ureas and related compounds to facilitate reactions at the carbonyl center. For instance, activation with a strong acid could precede hydrolysis or reaction with other nucleophiles.

Chemical Transformations Leading to Novel Chemical Entities

The structural features of 4,5-Diisobutoxy-2-imidazolidinone suggest potential for various chemical transformations, although specific examples for this compound are not documented.

Ring-Opening and Ring-Expansion Reactions

The imidazolidinone ring is generally stable; however, under forcing conditions such as strong acid or base catalysis at elevated temperatures, ring-opening could be induced. researchgate.net Hydrolytic cleavage would be expected to yield a diamine derivative, specifically 1,2-diamino-3,4-diisobutoxybutane, and carbon dioxide. The stability of the imidazolidinone ring makes such reactions challenging. researchgate.net

Ring-expansion reactions are less common for this heterocyclic system but could theoretically be explored through specific synthetic strategies, though no literature precedent exists for this particular compound.

Formation of Guanidine (B92328) Derivatives via 2-Chloroamidinium Intermediates

A known transformation for 2-imidazolidinones involves their conversion to highly reactive 2-chloroamidinium salts. This is typically achieved by reacting the imidazolidinone with a chlorinating agent such as phosgene (B1210022) or oxalyl chloride. The resulting 2-chloroamidinium intermediate is a potent electrophile.

Subsequent reaction of this intermediate with primary or secondary amines would be expected to yield guanidine derivatives. thieme-connect.de The chlorine atom is readily displaced by the amine nucleophile to form the corresponding guanidinium (B1211019) salt. thieme-connect.de This method provides a versatile route to a wide range of substituted guanidines.

Table 1: Plausible Reaction for Guanidine Formation

| Reactant | Reagent | Intermediate | Product |

| This compound | 1. (COCl)₂ 2. R¹R²NH | 2-Chloro-4,5-diisobutoxy-1,3-dialkylamidinium chloride | N,N',N''-substituted guanidine |

Catalytic Roles and Mediated Reactions

While certain substituted imidazolidinones, particularly chiral variants, have found application as organocatalysts, there is no documented evidence of this compound being used in a catalytic capacity. Imidazolidinone-based catalysts often operate by forming iminium ions with α,β-unsaturated aldehydes and ketones, a mechanism that relies on specific structural features not necessarily optimized in the title compound.

Imidazolidinones as Chiral Organocatalysts

Imidazolidinones form a prominent class of chiral organocatalysts, largely due to the pioneering work of David MacMillan and others. chemsynthesis.com These catalysts operate through the formation of a transient, chiral iminium ion by reacting with α,β-unsaturated aldehydes or ketones. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. researchgate.net

Role in Asymmetric Synthesis

The primary application of chiral imidazolidinone catalysts lies in their ability to facilitate a wide array of asymmetric transformations. chemsynthesis.com These reactions are fundamental to modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule, which is crucial in fields such as medicinal chemistry. wikipedia.org

A hallmark application of imidazolidinone organocatalysts is the asymmetric Diels-Alder reaction. chemsynthesis.comwikipedia.org In these reactions, the catalyst activates an α,β-unsaturated aldehyde (the dienophile) towards reaction with a diene. The chiral environment of the catalyst directs the cycloaddition to proceed with high levels of diastereo- and enantioselectivity. For instance, the reaction between cyclopentadiene (B3395910) and various α,β-unsaturated aldehydes, catalyzed by a chiral imidazolidinone, can yield the corresponding cycloadducts with excellent enantiomeric excess (ee). wikipedia.org

Beyond cycloadditions, these catalysts have proven effective in other key asymmetric reactions, including:

Friedel-Crafts Alkylations: The conjugate addition of electron-rich aromatic or heterocyclic compounds to activated α,β-unsaturated aldehydes. beilstein-journals.org

1,3-Dipolar Cycloadditions: Reactions that form five-membered heterocyclic rings with high stereocontrol. chemsynthesis.com

Michael Additions: The conjugate addition of various nucleophiles to activated carbonyl compounds.

The general performance of imidazolidinone catalysts in such reactions is highlighted in the table below, which shows typical results for well-studied derivatives. It is important to note that this data is representative of the catalyst class and not specific to this compound, for which dedicated research findings are not present in the surveyed literature.

| Reaction Type | Dienophile/Electrophile | Diene/Nucleophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) |

| Diels-Alder | Crotonaldehyde | Cyclopentadiene | MacMillan Catalyst | 95% | 87% |

| Diels-Alder | Cinnamaldehyde | Cyclopentadiene | Imidazolidinone | >99% | 93% |

| Friedel-Crafts | (E)-3-Phenylprop-2-enal | N-Methylindole | MacMillan Catalyst | 87% | 92% |

This table demonstrates the high efficiency and selectivity commonly achieved with established imidazolidinone organocatalysts in asymmetric synthesis.

Stereochemical Aspects and Conformational Analysis

Chiral Properties of 4,5-Diisobutoxy-2-imidazolidinone

The this compound molecule possesses two stereogenic centers at the C4 and C5 positions of the imidazolidinone ring. The presence of these chiral centers means the compound can exist as multiple stereoisomers.

Enantiomers and Diastereomers: Due to the two chiral centers, this compound can exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric. Specifically, the substituents on the C4 and C5 carbons can be on the same side of the ring (cis configuration) or on opposite sides (trans configuration).

The cis-isomer is a meso compound if the substituents at C4 and C5 are identical and achiral. However, with isobutoxy groups, the cis form is achiral and superimposable on its mirror image.

The trans-isomer exists as a pair of enantiomers: (4R,5R) and (4S,5S). These are non-superimposable mirror images and constitute a racemic mixture if not resolved. researchgate.net

The inherent chirality of substituted imidazolidinones is fundamental to their application as chiral auxiliaries in asymmetric synthesis, where they guide the stereochemical outcome of reactions. ingentaconnect.comthieme-connect.comwikipedia.org The synthesis of related 4,5-dihydroxyimidazolidin-2-ones has shown a high diastereoselectivity, often favoring the formation of the trans-diastereomers. researchgate.net

Diastereoselective and Enantioselective Synthesis Pathways

Achieving control over the stereochemistry at the C4 and C5 positions is a key challenge in the synthesis of this compound. Both diastereoselective and enantioselective strategies are employed to produce specific stereoisomers. Chiral 2-imidazolidinones are valued as chiral auxiliaries because they can be prepared from various materials and exhibit high levels of asymmetric induction. ingentaconnect.com

Diastereoselective Synthesis: These routes aim to selectively form one diastereomer (cis or trans) over the other. A common approach involves the cyclization of a precursor molecule where the stereochemistry can be influenced by the reaction conditions or existing stereocenters. For instance, the condensation of a 1,2-dicarbonyl compound with a urea (B33335) derivative can be highly diastereoselective. researchgate.net

Enantioselective Synthesis: To obtain a single enantiomer (e.g., the (4R,5R)-isomer), an enantioselective method is required. This can be achieved through several established strategies in organic synthesis:

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of the reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is set, the auxiliary is removed.

Catalytic Asymmetric Synthesis: A chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used in sub-stoichiometric amounts to favor the formation of one enantiomer. mdpi.com Metal-catalyzed diamination of unsaturated C-C bonds and intramolecular hydroamination are modern strategies to access enantioenriched imidazolidin-2-ones. mdpi.com

The following table summarizes representative synthetic approaches that can be adapted for the enantioselective synthesis of 4,5-disubstituted imidazolidinones.

| Synthetic Strategy | Catalyst/Auxiliary Type | Typical Stereoselectivity | Reference |

| Asymmetric Hydroamination | Chiral Ligand/Metal Catalyst | Up to 93% ee | mdpi.com |

| Asymmetric Cycloaddition | Chiral Lewis Acid or Organocatalyst | High dr and ee | organic-chemistry.org |

| Alkylation with Chiral Auxiliary | Evans Oxazolidinone or similar | >95% de | ingentaconnect.com |

| Asymmetric Allylic Cycloaddition | Pd-catalyst with Chiral Ligand | High yields and enantioselectivities | organic-chemistry.org |

ee = enantiomeric excess; de = diastereomeric excess; dr = diastereomeric ratio

Conformational Preferences and Dynamics of the Imidazolidinone Ring

The five-membered imidazolidinone ring is not planar and adopts puckered conformations to minimize steric strain and torsional strain. The two primary puckered conformations for five-membered rings are the envelope and twist (or half-chair) forms.

Envelope Conformation: Four of the ring atoms are coplanar, and the fifth atom is out of the plane.

Twist Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The specific conformation adopted by this compound is determined by the steric and electronic interactions of the substituents. The bulky isobutoxy groups at C4 and C5 will tend to occupy pseudo-equatorial positions to minimize steric hindrance. In related five-membered heterocyclic rings like proline, the ring pucker is a dynamic equilibrium between different forms, and the presence of substituents significantly influences which conformation is favored. nih.gov The conformational dynamics of the ring are crucial as they can dictate the molecule's reactivity and how it interacts with other molecules, such as enzymes or chiral catalysts. acs.org

Influence of Substituents on Molecular Conformation and Reactivity

The two isobutoxy substituents at the C4 and C5 positions exert a profound influence on the conformation and reactivity of the imidazolidinone ring.

Steric Influence: The isobutoxy groups are sterically demanding. Their presence will heavily influence the conformational equilibrium of the ring, likely forcing it into a conformation where both groups can reside in less sterically crowded pseudo-equatorial orientations. This steric hindrance can also shield the faces of the imidazolidinone ring, directing the approach of reagents in subsequent reactions and thereby controlling diastereoselectivity. nih.gov In a recent study on other imidazolidinone derivatives, cation-π interactions between a substituent and an added salt were shown to control the reactive conformation, completely reversing the diastereoselectivity of a cyclization reaction. acs.org

The table below provides a qualitative comparison of how different substituents at the 4 and 5 positions might influence the ring's properties, putting the isobutoxy group in context.

| Substituent (R) at C4/C5 | Steric Bulk | Electronic Effect | Predicted Influence on Conformation | Predicted Influence on Reactivity |

| -H | Minimal | Neutral | High conformational flexibility | Baseline reactivity |

| -OH | Small | Electron-withdrawing (inductive) | Less impact than larger groups | Can form hydrogen bonds, altering solubility and reactivity |

| -CH₃ | Small | Electron-donating (inductive) | Moderate preference for equatorial | Increases nucleophilicity of nitrogens |

| -OCH(CH₃)₂ (Isobutoxy) | Large | Electron-donating (resonance), Electron-withdrawing (inductive) | Strong preference for equatorial, restricted ring dynamics | Steric shielding of ring, modified electronic properties of urea moiety |

| -Ph | Large | Electron-withdrawing (inductive), can be donating/withdrawing (resonance) | Strong preference for equatorial | Electronic effects transmitted to the ring, potential for π-stacking |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. For 4,5-Diisobutoxy-2-imidazolidinone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the intricate network of through-bond and through-space correlations.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the isobutoxy and imidazolidinone ring protons. The isobutoxy groups would present a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a multiplet for the methylene (B1212753) protons (-OCH₂-). The protons on the imidazolidinone ring at the C4 and C5 positions would likely appear as a complex multiplet, with their chemical shifts and coupling constants being highly dependent on their relative stereochemistry (cis or trans). The N-H protons of the imidazolidinone ring would typically appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.

To definitively establish the connectivity and stereochemistry, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the isobutoxy groups and the imidazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular fragments and confirming the attachment of the isobutoxy groups to the C4 and C5 positions of the imidazolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the three-dimensional structure and relative stereochemistry (cis/trans) of the substituents on the imidazolidinone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~160-170 |

| CH (ring) | ~4.5-5.5 | ~80-90 |

| NH | ~6.0-8.0 | - |

| O-CH₂ | ~3.2-3.8 | ~70-80 |

| CH (isobutyl) | ~1.8-2.2 | ~28-32 |

| CH₃ | ~0.8-1.0 | ~18-22 |

Note: These are predicted values based on known chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov In the context of this compound, a DOSY experiment would be valuable to confirm the presence of a single molecular entity in solution and to detect any potential aggregation or complex formation. All proton signals belonging to the this compound molecule should exhibit the same diffusion coefficient, aligning horizontally in the 2D DOSY spectrum. This provides a powerful tool for sample purity assessment and for studying intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the cyclic urea (B33335) (imidazolidinone). The N-H stretching vibrations would appear as a broad band in the range of 3200-3400 cm⁻¹. The C-O-C stretching vibrations of the isobutoxy groups would be expected in the 1000-1200 cm⁻¹ region. The C-H stretching and bending vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. For comparison, the IR spectrum of trans-4,5-dihydroxy-2-imidazolidinone has been reported and shows characteristic peaks for its functional groups.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C-C and C-H vibrations of the isobutyl groups would be expected to give strong Raman signals. The symmetric stretching of the imidazolidinone ring could also be observed. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H stretch | 3200-3400 | IR |

| C-H stretch (alkyl) | 2850-3000 | IR, Raman |

| C=O stretch | 1700-1750 | IR |

| N-H bend | 1500-1650 | IR |

| C-H bend (alkyl) | 1350-1470 | IR, Raman |

| C-O-C stretch | 1000-1200 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be used to generate the protonated molecule [M+H]⁺ or other adducts. The high-resolution mass spectrum would provide the exact mass of the molecule, allowing for the determination of its elemental composition.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would be highly informative. Expected fragmentation pathways could include the loss of one or both isobutoxy groups, as well as cleavage of the imidazolidinone ring. The analysis of these fragment ions would help to confirm the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

While solution-state techniques like NMR provide invaluable information, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although no crystal structure for this compound is currently available in the public domain, studies on related N-substituted imidazolidin-2-ones have been reported. For instance, the crystal structure of N-amino-imidazolidin-2-one derivatives has been shown to adopt a β-turn mimic conformation. nih.gov It is expected that the imidazolidinone ring in this compound would adopt a puckered envelope or twist conformation to minimize steric strain between the bulky isobutoxy groups. The relative stereochemistry (cis or trans) of the isobutoxy groups would be unequivocally determined by X-ray crystallography. Furthermore, the analysis of the crystal packing would reveal any intermolecular hydrogen bonding involving the N-H groups of the imidazolidinone ring, which can influence the physical properties of the compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For imidazolidinone derivatives, these methods reveal details about electron distribution, orbital energies, and molecular stability, which are critical for predicting their chemical behavior.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction mechanisms for the synthesis of various cyclic ureas and their derivatives. researchgate.netresearchgate.net

Researchers have employed DFT to rationalize the regioselectivity observed in the synthesis of novel 4-(het)arylimidazolidin-2-ones. mdpi.com By calculating the energies of intermediates and transition states, DFT studies can explain why one isomer is preferentially formed over another. For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, computational analysis helped confirm that the formation of a 4-substituted imidazolidinone is the more favorable pathway. mdpi.com Similarly, DFT calculations have been used to study the photocatalytic activation of carbamoyl (B1232498) azides to form N-CF3 imidazolidin-2-ones, proposing a reductive rebound mechanism. acs.org These studies showcase how DFT can be a predictive tool to guide synthetic strategies for creating complex imidazolidinone structures. mdpi.comacs.org

Catalytic pathways, such as the synthesis of cyclic ureas from CO2 and diamines using a CeO2 catalyst, have also been explored using DFT. rsc.org These calculations help in understanding the adsorption of reactants on the catalyst surface and the subsequent steps of C-N bond formation, which are central to the synthesis of the imidazolidinone core. researchgate.netrsc.org

Molecular Orbital Analysis and Electronic Properties

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the electronic properties and reactivity of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For imidazolidinone derivatives, a smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these frontier orbitals can identify the likely sites for electrophilic and nucleophilic attack. For example, in many heterocyclic systems, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is on electron-deficient centers. Imidazolidinone catalysts, for instance, function by forming an iminium ion, which lowers the substrate's LUMO, making it more susceptible to nucleophilic attack. wikipedia.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. They visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). These maps are useful for predicting sites of non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, allowing for the exploration of conformational landscapes and intermolecular interactions. rsc.org For a flexible molecule like 4,5-Diisobutoxy-2-imidazolidinone, with its two isobutoxy side chains, MD simulations would be essential to understand its preferred shapes (conformations) in different environments.

Studies on related imidazolium-based ionic liquids have used MD simulations to investigate transport properties like diffusion coefficients and viscosity. nih.gov These simulations reveal how the size and shape of both the cation and anion influence the liquid's structure and dynamics. nih.gov For imidazolidinone derivatives in a biological context, MD simulations can model the stability of a ligand-protein complex. For example, simulations have been used to study the binding of imidazolidine-2,4-dione derivatives to the PTP1B enzyme, revealing that the complex remains stable and identifying key amino acid residues involved in the interaction.

Conformational analysis through MD and DFT can also explain the stability of different isomers. nih.govmdpi.comnih.govamanote.com For instance, in substituted thiazolidin-4-ones, a related heterocyclic system, computational studies have shown that certain conformations are energetically more favorable due to factors like extended resonance, and these findings are often in good agreement with experimental NMR data. mdpi.com

Docking Studies and Ligand-Target Interaction Modeling (Molecular Recognition Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their activity.

For the imidazolidinone scaffold, docking studies have been extensively applied to understand structure-activity relationships (SAR). For example, derivatives of imidazolidine-2,4-dione have been docked into the active sites of EGFR and HER2 kinases to elucidate their antitumor activity. mdpi.com These studies often reveal key interactions, such as hydrogen bonds with hinge region residues (e.g., Met793) and hydrophobic contacts, that contribute to binding affinity. mdpi.com Docking scores, which estimate the binding energy, help in ranking compounds and prioritizing them for synthesis and testing. mdpi.comnih.gov

The table below summarizes representative findings from docking studies on various imidazolidinone-based compounds against different protein targets.

| Compound Class | Protein Target | Key Interactions Noted | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Imidazolidine-2,4-dione Schiff's bases | EGFR/HER2 Kinase | Hydrogen bonds with Thr854, Asp855, Met793; π-cation/π-H contacts | -7.07 to -8.21 | mdpi.com |

| Imidazoquinoline derivatives | S. aureus tyrosyl-tRNA synthetase (1JIJ) | Hydrogen bonding, π-π and π-cation interactions | ~ -40.00 (Binding Energy) | nih.gov |

| IDO1 Inhibitors | Indoleamine 2,3-dioxygenase 1 (IDO1) | Interactions with Phe226, Arg231 | Not specified | nih.gov |

Prediction of Reactivity and Selectivity using Computational Models

Computational models are increasingly used to predict the reactivity of molecules and the selectivity of chemical reactions, saving time and resources in the lab. acs.org For imidazolidinones, these models can forecast the outcomes of synthetic steps or predict metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) models are a prime example. These are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity or chemical reactivity. For a series of imidazoline (B1206853) ligands, a QSAR model was developed to predict their binding affinity for I(1) receptors. nih.gov The model found that descriptors like the distribution coefficient, molar refractivity, and the partial atomic charge on nitrogen atoms in the heterocyclic ring were key predictors of binding affinity. nih.gov Such models can be used to predict the activity of new, unsynthesized imidazolidinone analogs. nih.govnih.govyoutube.com

Furthermore, reactivity can be predicted directly from quantum mechanical calculations. As mentioned in section 6.1.2, analysis of frontier molecular orbitals (HOMO/LUMO) and MEP maps can identify the most reactive sites in a molecule. DFT calculations can also determine the activation energies for different reaction pathways, thereby predicting which reaction is kinetically favored. mdpi.com This approach was used to successfully rationalize the high regioselectivity in the synthesis of 4-substituted imidazolidin-2-ones. mdpi.com

Machine Learning Applications in Imidazolidinone Research

Machine learning (ML), a subset of artificial intelligence, is revolutionizing chemical research by enabling the prediction of complex phenomena from large datasets. aimlic.comnih.gov While specific ML models for this compound are not yet prevalent, the application of ML to related areas demonstrates its immense potential.

In synthetic chemistry, ML models are being developed to predict reaction outcomes, including yields and optimal conditions. nih.govrjptonline.org By training on vast databases of known reactions, these models can suggest synthetic routes for new molecules, including novel imidazolidinone derivatives. rjptonline.orgmedium.com Some models can even predict the "point of no return" or transition state of a reaction more quickly than traditional computational methods. medium.com

In drug discovery, ML is used to build predictive models for a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). These models are often built using QSAR principles but can handle much larger and more complex datasets. nih.gov For the imidazolidinone scaffold, which is common in pharmaceuticals, ML could be used to:

Predict binding affinity to a wide range of protein targets.

Forecast metabolic stability and potential reactive metabolites.

Estimate physicochemical properties like solubility.

Classify compounds based on their likely mechanism of action.

The integration of ML with high-throughput screening and computational chemistry is creating powerful workflows for accelerating the discovery of new materials and medicines based on the imidazolidinone framework. aimlic.com

Exploration of Structure Activity Relationships Sar and Biological Interaction Principles

Molecular Design Principles for Modulating Biological Activity

The molecular architecture of 4,5-diisobutoxy-2-imidazolidinone, characterized by a central imidazolidinone ring substituted with two isobutoxy groups, provides a foundation for systematic modifications to modulate its biological activity. The core imidazolidinone scaffold, a five-membered ring containing two nitrogen atoms and a ketone group, is a common feature in various biologically active molecules. For instance, related structures such as 1,3-substituted imidazolidine-2,4,5-triones have been synthesized and evaluated as inhibitors of cholinergic enzymes. nih.govnih.gov

Key molecular design principles for modulating the biological activity of derivatives based on this scaffold would likely involve:

Modification of the Isobutoxy Groups: The size, shape, and electronic properties of the isobutoxy groups at the 4 and 5 positions are critical. Altering these groups, for example, by replacing them with other alkoxy groups, halogens, or alkyl chains of varying lengths, could significantly impact the compound's steric and electronic profile. This, in turn, would influence its binding affinity and selectivity for biological targets.

Stereochemistry: The carbons at the 4 and 5 positions of the imidazolidinone ring are chiral centers. The specific stereoisomers (e.g., (4R, 5R), (4S, 5S), or meso) would likely exhibit different biological activities due to the three-dimensional arrangement of the isobutoxy groups, which would dictate the precise fit into a binding site of a protein.

Mechanism of Molecular Recognition with Biological Targets (e.g., enzymes, receptors)

The molecular recognition of this compound by biological targets such as enzymes and receptors would be governed by a combination of non-covalent interactions. The nature and strength of these interactions determine the specificity and affinity of the binding.

The key interacting elements within the this compound structure are:

Hydrogen Bond Donors and Acceptors: The imidazolidinone core contains two amide-like nitrogen atoms that can act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. These features allow for the formation of specific hydrogen bonds with amino acid residues in a protein's binding pocket.

Hydrophobic Pockets: The two isobutoxy groups are hydrophobic and would favorably interact with nonpolar regions of a biological target through van der Waals forces. The branching of the isobutyl group can also influence the fit into specific hydrophobic pockets.

Dipole-Dipole Interactions: The polar nature of the imidazolidinone ring can lead to dipole-dipole interactions with the biological target.

In Vitro Studies on Specific Biomolecular Interactions (excluding clinical efficacy)

While no direct in vitro studies on this compound are available in the provided search results, we can infer potential areas of investigation based on related compounds.

Enzyme Inhibition Mechanism

Drawing parallels from studies on 1,3-substituted imidazolidine-2,4,5-triones which have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it is plausible that this compound could also exhibit enzyme inhibitory activity. nih.govnih.gov The mechanism of such inhibition would likely involve the binding of the molecule to the active site or an allosteric site of an enzyme. The imidazolidinone core could form hydrogen bonds with key residues, while the isobutoxy groups could occupy hydrophobic pockets within the enzyme's binding domain, leading to a blockade of the enzyme's catalytic function.

Receptor Binding Characteristics and Selectivity

The potential for this compound to bind to specific receptors would depend on the complementarity of its structure with the receptor's binding site. For instance, various small molecules containing heterocyclic rings are known to bind to a wide range of receptors, including G-protein coupled receptors (GPCRs). The selectivity of this compound for a particular receptor subtype would be determined by the precise arrangement of its functional groups and the corresponding interacting residues in the receptor. High selectivity is a desirable trait in drug design as it can minimize off-target effects. Studies on other heterocyclic compounds have demonstrated that even minor structural modifications can drastically alter receptor selectivity. nih.govnih.govnih.gov

Influence of Isobutoxy Groups on Lipophilicity and Bioavailability Principles

The two isobutoxy groups in this compound are expected to have a significant impact on its lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption and distribution.

Lipophilicity: Lipophilicity is often quantified by the partition coefficient (log P), which measures the distribution of a compound between an oily (n-octanol) and an aqueous phase. The presence of the two alkyl (isobutoxy) groups would increase the lipophilicity of the molecule compared to its dihydroxy counterpart, 4,5-dihydroxy-2-imidazolidinone. nih.gov This increased lipophilicity would generally enhance its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

Advanced Applications and Future Research Directions

4,5-Diisobutoxy-2-imidazolidinone as a Scaffold in Medicinal Chemistry Design (principles, not clinical)

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. epa.gov The imidazolidinone ring is an attractive scaffold due to its structural features, including hydrogen bond donors and acceptors, which facilitate interactions with biological targets like enzymes and receptors. irocoatingadditive.comepa.gov

The this compound molecule offers a rigid heterocyclic core that can orient its substituents in a well-defined three-dimensional space. The principles of its use as a scaffold include:

Structural Rigidity and Diversity : The five-membered ring provides a stable platform. The diisobutoxy groups add significant lipophilicity, which can be crucial for traversing cellular membranes. These groups can be modified or replaced to fine-tune the molecule's steric and electronic properties.

Bioisosteric Replacement : The imidazolidinone core can act as a bioisostere for other cyclic structures in known active compounds, potentially improving pharmacokinetic properties while maintaining biological activity.

Privileged Structure : Imidazole (B134444) and imidazolidinone derivatives are found in numerous FDA-approved drugs and are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. irocoatingadditive.comgoogle.com This history suggests that new derivatives built upon this scaffold have a higher probability of biological relevance. For instance, various substituted imidazolones have been synthesized and investigated as potential inhibitors of critical cellular targets like the EGFR kinase. irochemical.com

The design principle involves using the 4,5-diisobutoxy derivative as a starting point. Synthetic modifications at the nitrogen atoms (N1 and N3) could introduce a variety of side chains, leading to new chemical entities for screening against different diseases.

Role as a Chemical Building Block for Complex Heterocyclic Systems

A chemical building block is a molecule that can be readily incorporated into the synthesis of larger, more complex structures. This compound is well-suited for this role due to the reactivity of its core structure. The imidazolidinone ring can be synthesized through various catalytic methods, such as the diamination of alkenes or the cyclization of allylic ureas, which provides access to a wide range of substituted derivatives. google.com

Its utility as a building block is demonstrated by several synthetic strategies applicable to the imidazolidinone class:

Condensation Reactions : The nitrogen atoms of the imidazolidinone ring can participate in condensation reactions to build fused heterocyclic systems. For example, reaction with appropriate precursors can lead to the formation of imidazoquinoxaline derivatives. koreascience.kr

Ring-Opening and Rearrangement : Under specific conditions, the imidazolidinone ring can undergo ring-opening or rearrangement reactions, providing access to different heterocyclic or acyclic structures.

Functionalization : The core can be further functionalized. For instance, related imidazole-based salts have been used as precursors for N-heterocyclic carbenes (NHCs) and diphosphines, which are valuable ligands in organometallic chemistry for constructing complex heterometallic structures. researchgate.net

The isobutoxy groups on the this compound backbone can influence the stereochemical outcome of subsequent reactions, making it a potentially valuable chiral building block for asymmetric synthesis.

Application in Materials Science (e.g., chiral materials, polymers)

The unique structural and chemical properties of imidazolidinone derivatives lend themselves to applications in materials science. While specific research on this compound is limited, the potential can be extrapolated from the broader class of compounds.

Polymer Chemistry : Imidazolidinone derivatives can be incorporated into polymer backbones to modify the properties of the resulting material. They can enhance thermal stability, solubility, and affinity for certain dyes or additives. A related compound, 1,3-Dimethyl-2-imidazolidinone (DMI), is used as a high-polarity aprotic solvent in the synthesis of polymers due to its excellent stability and solubilizing power. wikipedia.org It is conceivable that this compound could be used as a monomer or an additive in specialized polymer formulations.

Chiral Materials : As a chiral molecule (assuming a specific stereoisomer is used), this compound could be a valuable component for creating chiral stationary phases in chromatography or as a dopant for inducing chirality in liquid crystal phases.

Resins and Coatings : The functional groups on the imidazolidinone ring can react to form cross-linked networks, a fundamental process in the formation of resins and coatings. Compounds like 2-Imidazolidinone (also known as ethylene (B1197577) urea) are used as crosslinking agents in textile finishing. irochemical.com The diisobutoxy groups would impart flexibility and hydrophobicity to such materials.

Environmental Applications (e.g., formaldehyde (B43269) sequestration mechanisms)

Formaldehyde is a common indoor air pollutant and a concern in various industries, particularly textiles and construction materials. Certain imidazolidinone derivatives are highly effective formaldehyde scavengers. The primary mechanism involves the reaction of formaldehyde with the nitrogen atoms of the imidazolidinone ring.

While this compound itself is N,N'-disubstituted with alkyl groups and thus cannot directly react via N-H bonds in the same way as ethylene urea (B33335), its precursors and related dihydroxy analogs are central to this application. The most well-studied related compounds are 4,5-Dihydroxy-2-imidazolidinone (DHEU) and its dimethylol derivative, 1,3-bis(hydroxymethyl)-4,5-dihydroxy-2-imidazolidinone (DMDHEU). google.comnih.gov

The sequestration mechanism generally proceeds as follows:

Reaction with N-H Groups : Unsubstituted or monosubstituted imidazolidinones, like ethylene urea, can directly react with formaldehyde. The N-H protons are reactive and form hydroxymethyl (-CH₂OH) adducts with formaldehyde. irocoatingadditive.comirochemical.com

Reaction with Hydroxymethyl Groups : In compounds like DMDHEU, the pendant N-methylol groups can either crosslink with substrates (like cellulose (B213188) in textiles) or react with and "cap" free formaldehyde, forming more stable compounds. google.com

Equilibrium Shift : The addition of scavengers like DHEU to systems containing formaldehyde-releasing agents (e.g., DMDHEU-treated fabrics) can shift the chemical equilibrium, inhibiting the degradation of the agent and thus preventing the release of formaldehyde. google.com

Therefore, while this compound is not a direct scavenger, the underlying 4,5-dihydroxy-2-imidazolidinone scaffold from which it could be derived is a key component in formaldehyde control technologies.

Emerging Research Avenues and Untapped Potential of Imidazolidinones

The field of imidazolidinone chemistry is continually evolving, with several emerging avenues of research pointing to untapped potential.

Advanced Catalysis : New catalytic systems are being developed for the synthesis of imidazolidinones with high efficiency and enantioselectivity. google.com This includes metal-catalyzed intramolecular diamination and hydroamination reactions, which open doors to novel and complex molecular architectures. google.com

Photochemistry : The rigid ring system of imidazolidinone derivatives makes them interesting subjects for photochemical reactions, such as Norrish-Yang cyclizations. Recent studies have shown that such reactions can lead to unexpected and novel fused tricyclic and tetracyclic systems.

Organocatalysis : Chiral imidazolidinones have famously been used as organocatalysts (e.g., MacMillan catalysts) for a variety of asymmetric transformations, a field that continues to expand with new applications and catalyst designs.

Materials Informatics : The application of artificial intelligence and machine learning in materials science can accelerate the discovery of new imidazolidinone-based materials. By predicting structure-property relationships, researchers can computationally screen vast libraries of virtual imidazolidinone derivatives for desired properties before committing to laboratory synthesis.

Challenges and Opportunities in the Synthesis and Application of Imidazolidinones

Despite their potential, challenges remain in the synthesis and application of imidazolidinones.

Synthetic Challenges : A primary challenge is the development of scalable, cost-effective, and stereoselective synthetic routes. While many catalytic methods exist, they often require expensive metal catalysts or harsh reaction conditions. google.com Achieving high enantioselectivity in the synthesis of chiral imidazolidinones remains a significant hurdle. google.com

Functional Group Tolerance : Many synthetic methods lack broad functional group tolerance, limiting the diversity of derivatives that can be easily prepared.

Opportunities : Overcoming these challenges presents significant opportunities. The development of robust, green, and atom-economical synthetic methods would unlock the full potential of the imidazolidinone scaffold. google.com There is an opportunity to design and synthesize novel imidazolidinone-based ligands for catalysis, functional polymers with tailored properties, and new generations of therapeutic agents. The vast, unexplored chemical space of substituted imidazolidinones like this compound represents a frontier for discovery in both medicinal chemistry and materials science.

Data Tables

Table 1: Selected Synthetic Routes to the Imidazolidinone Core

| Synthesis Strategy | Description | Catalyst/Reagent Example | Reference |

| Diamination of Alkenes | An intramolecular or intermolecular reaction where two nitrogen atoms are added across a C=C double bond to form the ring. | Pd(0) complexes, Cu(OTf)₂ | google.com |

| Cyclization of Allyl Ureas | An intramolecular hydroamination where a urea nitrogen attacks the double bond of an allyl group attached to the other nitrogen. | Palladium catalysts | google.com |

| Carbonylation of 1,2-Diamines | A reaction where a carbonyl group is inserted between the two nitrogen atoms of a 1,2-diamine using sources like CO, CO₂, or dimethyl carbonate. | Copper(II) catalysts | google.com |

| Cycloaddition of Aziridines | A [3+2] cycloaddition reaction between an aziridine (B145994) ring and an isocyanate. | Nickel catalysts |

Q & A

Q. What are the standard synthetic routes for 4,5-Diisobutoxy-2-imidazolidinone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting hydroxyl groups with isobutoxy moieties can be achieved via alkylation using isobutyl halides in polar aprotic solvents like DMSO or DMF under reflux (60–120°C). Evidence from analogous imidazolidinone syntheses suggests optimizing reaction time (18–24 hours) and stoichiometric ratios (1:1.2 substrate-to-alkylating agent) to achieve yields of ~65–92% . Post-reaction steps include solvent removal under reduced pressure, crystallization (e.g., ethanol-water mixtures), and purification via column chromatography.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on a combination of:

- 1H/13C NMR : To identify proton environments (e.g., imidazolidinone ring protons at δ 2.3–3.5 ppm, isobutoxy groups at δ 1.0–1.2 ppm) and carbon frameworks .

- Elemental Analysis : To verify purity and molecular composition (e.g., C, H, N, O percentages within ±0.3% of theoretical values) .

- Mass Spectrometry (MS) : For molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods due to potential vapor release during reflux .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data from structurally similar imidazolidinones indicate moderate ecotoxicity; follow REACH guidelines for disposal .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved, and what variables are most impactful?

- Methodological Answer : Key variables include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Solvent Optimization : Replace DMSO with DMAc to reduce side reactions, as shown in analogous imidazole syntheses .

- Temperature Control : Lowering reaction temperature to 80°C with microwave assistance reduces decomposition .

- Post-Synthesis Workup : Implement recrystallization with acetone-hexane mixtures to improve purity (>98%) .

Q. How do structural modifications (e.g., substituent variations) affect the reactivity and biological activity of this compound?

- Methodological Answer :

- Reactivity Studies : Introduce electron-withdrawing groups (e.g., nitro, halogens) to the imidazolidinone ring to enhance electrophilicity. Monitor via Hammett plots or DFT calculations .

- Biological Screening : Test derivatives for antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus). Compare with benzimidazole analogs showing IC50 values of 5–20 µM .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .

- X-ray Crystallography : For unambiguous structural assignment, particularly when tautomerism or polymorphism is suspected .

- Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., fixed solvent, temperature) to isolate variables causing discrepancies .

Q. How can computational methods predict the environmental impact or degradation pathways of this compound?

- Methodological Answer :

- QSAR Models : Predict biodegradability using software like EPI Suite, incorporating logP values and molecular weight .

- Hydrolysis Studies : Simulate aqueous stability at varying pH levels (pH 2–12) and analyze degradation products via LC-MS .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.